molecular formula C12H13F3N2O2 B7641740 (2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol

(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol

Cat. No. B7641740
M. Wt: 274.24 g/mol
InChI Key: ZLTVKDMHDGZKBY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol involves the inhibition of certain enzymes and proteins that are involved in the development and progression of diseases. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of certain proteins that are involved in the replication of viruses and the growth of cancer cells.
Biochemical and Physiological Effects
(this compound)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, suppress the growth of cancer cells, and inhibit the replication of viruses. It has also been shown to have antioxidant properties, which can help protect cells from damage.

Advantages and Limitations for Lab Experiments

The advantages of using ((2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol in lab experiments include its high yield, its potential applications in various fields of scientific research, and its ability to inhibit the activity of certain enzymes and proteins. However, there are also limitations to its use in lab experiments, including the need for controlled conditions during synthesis and the potential for toxicity at high concentrations.

Future Directions

There are many future directions for the study of ((2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the compound's potential use as a therapeutic agent for treating various diseases. Additionally, further studies are needed to explore the compound's mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis of ((2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol involves the reaction of 2-(trifluoromethyl)benzimidazole with (S)-(-)-1-methoxy-2-propanol in the presence of a catalyst. The reaction takes place under controlled conditions, and the yield of the product is high.

Scientific Research Applications

((2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for treating various diseases.

properties

IUPAC Name

(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-19-7-8(18)6-17-10-5-3-2-4-9(10)16-11(17)12(13,14)15/h2-5,8,18H,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTVKDMHDGZKBY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C2=CC=CC=C2N=C1C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CN1C2=CC=CC=C2N=C1C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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